1,4-Methanonaphthalene-5,8-diol,1,4-dihydro-,5,8-diacetate
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Overview
Description
1,4-Methanonaphthalene-5,8-diol,1,4-dihydro-,5,8-diacetate is a chemical compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . It is also known by its IUPAC name, (6-acetyloxy-3-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl) acetate. This compound is a derivative of naphthalene, featuring a methano bridge and diacetate groups at the 5 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Methanonaphthalene-5,8-diol,1,4-dihydro-,5,8-diacetate can be synthesized through a multi-step process involving the following key steps:
Formation of the methano bridge: This involves the cycloaddition reaction of naphthalene with a suitable dienophile to form the methano bridge.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 8 positions.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanonaphthalene-5,8-diol,1,4-dihydro-,5,8-diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces 1,4-Methanonaphthalene-5,8-diol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Methanonaphthalene-5,8-diol,1,4-dihydro-,5,8-diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-5,8-diol,1,4-dihydro-,5,8-diacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: A similar compound without the acetoxy groups.
1,4-Dihydro-1,4-methanonaphthalene-5,8-dione: A compound with ketone groups instead of hydroxyl or acetoxy groups
Uniqueness
1,4-Methanonaphthalene-5,8-diol,1,4-dihydro-,5,8-diacetate is unique due to its specific structural features, including the methano bridge and diacetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[(1R,8S)-6-acetyloxy-3-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl] acetate |
InChI |
InChI=1S/C15H14O4/c1-8(16)18-12-5-6-13(19-9(2)17)15-11-4-3-10(7-11)14(12)15/h3-6,10-11H,7H2,1-2H3/t10-,11+ |
InChI Key |
GHNDBDFQIQQOER-PHIMTYICSA-N |
Isomeric SMILES |
CC(=O)OC1=C2[C@@H]3C[C@H](C2=C(C=C1)OC(=O)C)C=C3 |
Canonical SMILES |
CC(=O)OC1=C2C3CC(C2=C(C=C1)OC(=O)C)C=C3 |
Origin of Product |
United States |
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